molecular formula C19H30N2O2S B1224239 3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE

3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B1224239
M. Wt: 350.5 g/mol
InChI Key: WTOMJIJRSMZRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound features a morpholinocarbothioyl group, which is known for its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting from adamantane. The key steps include:

    Functionalization of Adamantane: Introduction of functional groups at specific positions on the adamantane ring.

    Formation of Carboxamide: Reaction of the functionalized adamantane with appropriate reagents to form the carboxamide group.

    Introduction of Morpholinocarbothioyl Group: This step involves the reaction of the carboxamide derivative with morpholine and a thiocarbonyl reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The morpholinocarbothioyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanecarboxamide: Lacks the morpholinocarbothioyl group, resulting in different biological activity.

    3,5,7-Trimethyladamantane: Does not have the carboxamide or morpholinocarbothioyl groups, leading to different chemical properties.

    N-(Morpholinocarbothioyl)adamantane: Similar structure but lacks the trimethyl groups, affecting its reactivity and applications.

Uniqueness

3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE is unique due to the combination of the adamantane core, trimethyl groups, and the morpholinocarbothioyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H30N2O2S

Molecular Weight

350.5 g/mol

IUPAC Name

3,5,7-trimethyl-N-(morpholine-4-carbothioyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H30N2O2S/c1-16-8-17(2)10-18(3,9-16)13-19(11-16,12-17)14(22)20-15(24)21-4-6-23-7-5-21/h4-13H2,1-3H3,(H,20,22,24)

InChI Key

WTOMJIJRSMZRED-UHFFFAOYSA-N

SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)N4CCOCC4)C)C

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)N4CCOCC4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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